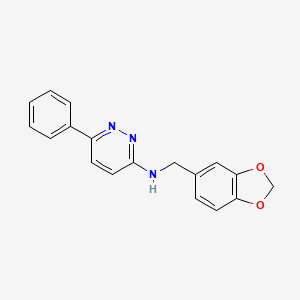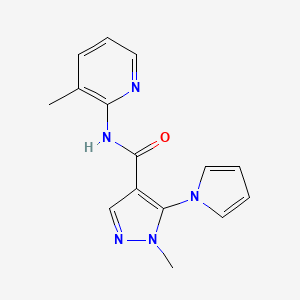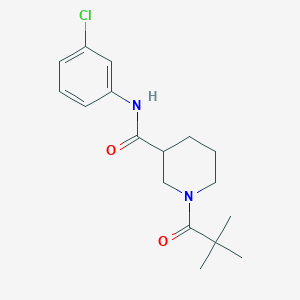
N-(1,3-benzodioxol-5-ylmethyl)-6-phenyl-3-pyridazinamine
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-phenyl-3-pyridazinamine is a useful research compound. Its molecular formula is C18H15N3O2 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.116426730 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Monoamine Oxidase Inhibitors
Research has identified certain derivatives related to "N-(1,3-benzodioxol-5-ylmethyl)-6-phenyl-3-pyridazinamine" as potential inhibitors of monoamine oxidase (MAO), an enzyme linked to neurological disorders. For instance, pyrrole derivatives have been synthesized and evaluated for their MAO A and B inhibitory activity, providing insights into their selectivity and interaction with the enzyme's active site through structural determinations using docking and molecular dynamics simulations (La Regina et al., 2007).
Antioxidant Properties
Some derivatives have been studied for their antioxidant properties, where new pyrimidine derivatives exhibited notable effectiveness in scavenging radicals when compared with standard antioxidants. This finding could have implications for the development of new antioxidant agents in pharmaceutical formulations (Akbas et al., 2018).
Synthesis and Biological Activity
The synthesis of novel indolylpyridazinone derivatives and their expected biological activities have been investigated. These compounds have shown potential antibacterial activity, suggesting their utility in developing new antimicrobial agents (Abubshait, 2007).
Corrosion Inhibition
In the field of materials science, amino acid compounds have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. These studies reveal the compounds' effectiveness in protecting materials, highlighting the chemical versatility and applicability of derivatives in industrial applications (Yadav et al., 2015).
Functional Materials
Research on planar Blatter radicals, which are related to the structural framework of "this compound," has led to the development of functional materials with potential applications in organic electronics and catalysis (Bartos et al., 2019).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-14(5-3-1)15-7-9-18(21-20-15)19-11-13-6-8-16-17(10-13)23-12-22-16/h1-10H,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPZIXGQRYWTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4517774.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4517776.png)


![4-[(7-bromo-4-quinolinyl)amino]benzamide](/img/structure/B4517797.png)
![2-({4-[3-(2-methoxyphenyl)propanoyl]-1-piperazinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4517800.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4517807.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4517810.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide](/img/structure/B4517825.png)
![N-(2-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517829.png)
![N-[4-(acetylamino)phenyl]-2-(isobutylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4517837.png)
![N-[3-(methoxymethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B4517843.png)
